

Spectroscopic Profile of 1-(4-Fluorobenzyl)piperazine: A Technical Guide

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Compound of Interest

Compound Name: **1-(4-Fluorobenzyl)piperazine**

Cat. No.: **B185958**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **1-(4-Fluorobenzyl)piperazine**, a crucial intermediate in the synthesis of various biologically active molecules. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Introduction

1-(4-Fluorobenzyl)piperazine is a versatile building block in medicinal chemistry, frequently incorporated into novel therapeutic agents. Accurate and thorough spectroscopic characterization is paramount for confirming its structure, assessing its purity, and ensuring the reliability of subsequent research and development activities. This guide serves as a practical resource for scientists engaged in the synthesis and analysis of this compound.

Spectroscopic Data

The following tables summarize the anticipated quantitative data for **1-(4-Fluorobenzyl)piperazine** based on typical values for similar structures and piperazine derivatives.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.25	t	2H	Aromatic CH (ortho to F)
~7.00	t	2H	Aromatic CH (meta to F)
~3.50	s	2H	Benzyl CH ₂
~2.90	t	4H	Piperazine CH ₂ (adjacent to NH)
~2.45	t	4H	Piperazine CH ₂ (adjacent to N-benzyl)
~1.90 (broad)	s	1H	Piperazine NH

Note: Predicted values are based on the analysis of similar piperazine-containing compounds. Actual chemical shifts can vary depending on the solvent and concentration.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~162 (d)	Aromatic C-F ($^1\text{JCF} \approx 245$ Hz)
~133 (d)	Aromatic C-CH ₂ ($^4\text{JCF} \approx 3$ Hz)
~130 (d)	Aromatic CH (ortho to F) ($^2\text{JCF} \approx 8$ Hz)
~115 (d)	Aromatic CH (meta to F) ($^3\text{JCF} \approx 21$ Hz)
~62	Benzyl CH ₂
~54	Piperazine CH ₂ (adjacent to N-benzyl)
~45	Piperazine CH ₂ (adjacent to NH)

Note: Predicted values are based on the analysis of similar piperazine-containing compounds. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Table 3: FTIR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Medium, Broad	N-H Stretch (Piperazine)
3000 - 3100	Medium	Aromatic C-H Stretch
2800 - 3000	Strong	Aliphatic C-H Stretch
1600 - 1610	Medium	C=C Stretch (Aromatic ring)
1510 - 1520	Strong	C=C Stretch (Aromatic ring)
1220 - 1240	Strong	C-F Stretch
1150 - 1160	Strong	C-N Stretch

Table 4: Mass Spectrometry Data

m/z Value	Interpretation
194.13	[M] ⁺ , Molecular ion peak for C ₁₁ H ₁₅ FN ₂ . [1] [2] [3]
109	Fragment ion corresponding to the fluorobenzyl cation [C ₇ H ₆ F] ⁺
85	Fragment ion corresponding to the piperazine ring fragment [C ₄ H ₉ N ₂] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **1-(4-Fluorobenzyl)piperazine** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

- ^1H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse experiment.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-32, to achieve an adequate signal-to-noise ratio.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: A standard FTIR spectrometer.
- Acquisition:
 - Spectral Range: $4000\text{-}400\text{ cm}^{-1}$.

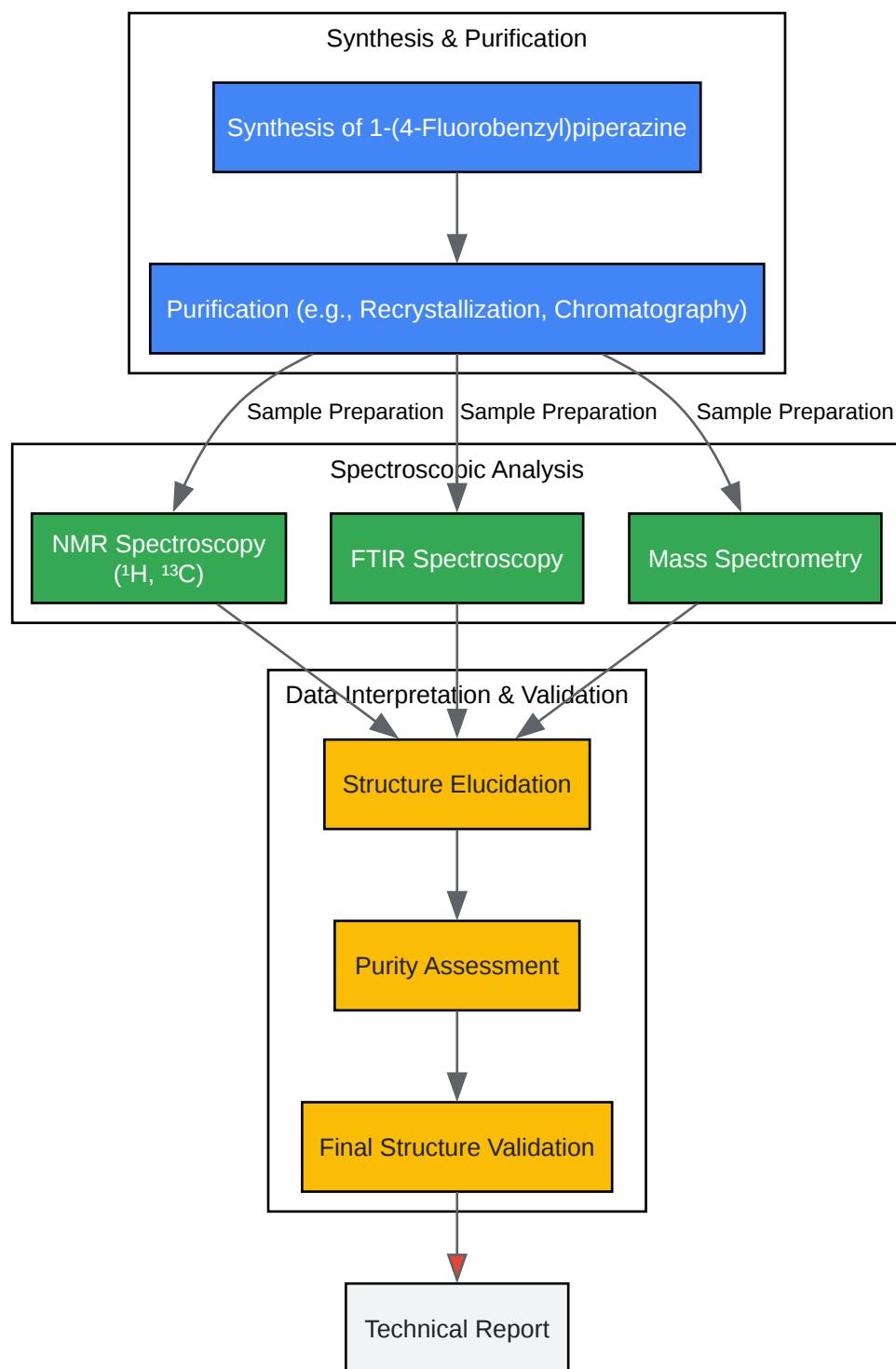
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- Background Correction: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.
- Acquisition (ESI):
 - Ionization Mode: Positive ion mode.
 - Mass Range: m/z 50-500.
 - Capillary Voltage: 3-4 kV.
 - Cone Voltage: 20-40 V.
- Acquisition (EI):
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 35-500.
- Data Analysis: Identify the molecular ion peak and major fragment ions. High-resolution mass spectrometry (HRMS) can be used for exact mass determination and elemental composition confirmation.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like **1-(4-Fluorobenzyl)piperazine**.



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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of **1-(4-Fluorobenzyl)piperazine**. For definitive analysis, it is always recommended to compare experimentally obtained data with a certified reference standard.

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